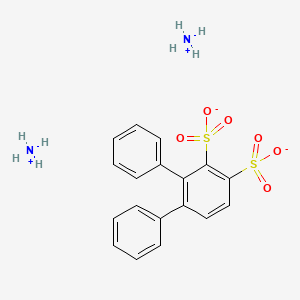

(Terphenyl)disulphonic acid, ammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

83997-40-4 |

|---|---|

Molecular Formula |

C18H20N2O6S2 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

diazanium;3,4-diphenylbenzene-1,2-disulfonate |

InChI |

InChI=1S/C18H14O6S2.2H3N/c19-25(20,21)16-12-11-15(13-7-3-1-4-8-13)17(18(16)26(22,23)24)14-9-5-2-6-10-14;;/h1-12H,(H,19,20,21)(H,22,23,24);2*1H3 |

InChI Key |

KGIFTQQEHVJXFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[NH4+].[NH4+] |

Origin of Product |

United States |

The Significance of Aryl Sulfonate and Ammonium Salt Architectures in Contemporary Chemical Science

The functional and structural characteristics of (Terphenyl)disulphonic acid, ammonium (B1175870) salt are derived from its constituent parts: an aryl sulfonate system and ammonium salt moieties. The integration of these components into a single molecule creates a platform for a diverse range of chemical behaviors and applications.

Aryl sulfonates, as a class, are notable for their utility as intermediates in organic synthesis, finding application in the creation of dyes, pharmaceuticals, and detergents. oil-chem.com The sulfonate group (-SO₃⁻) imparts increased water solubility to the otherwise hydrophobic aromatic structures, a critical feature for applications in aqueous systems. nih.gov This functional group is also relatively stable, allowing for its incorporation into various molecular frameworks under a range of reaction conditions.

Ammonium salts, on the other hand, are pivotal in numerous chemical processes, including as phase-transfer catalysts, which facilitate reactions between substances in different phases (e.g., an aqueous and an organic phase). In the context of molecules like (Terphenyl)disulphonic acid, ammonium salt, the ammonium counter-ions (NH₄⁺) play a crucial role in neutralizing the charge of the sulfonate groups and significantly enhancing the compound's solubility in water. smolecule.com This characteristic is essential for its potential use in solution-based chemical systems. smolecule.com The presence of both acidic sulfonate groups and the ammonium cations establishes a molecular environment capable of engaging in a variety of intermolecular interactions, including hydrogen bonding, which can influence the compound's crystal structure and bulk properties. smolecule.com

The combination of a rigid, polyaromatic terphenyl core with multiple ionic functionalities is a key area of interest. The terphenyl backbone provides a well-defined and sterically significant structure that can direct the spatial arrangement of the functional groups. This can lead to the formation of ordered supramolecular assemblies, a research area with implications for materials science and nanotechnology. researchgate.netfrontiersin.org The interplay between the hydrophobic polyaromatic structure and the hydrophilic ionic groups gives the molecule amphiphilic characteristics, suggesting potential applications as a surfactant or in the formation of micelles and other organized structures in solution.

Overview of Research Trajectories for Polyaromatic Disulfonate Ammonium Salts

Research into polyaromatic disulfonate ammonium (B1175870) salts, including the subject compound, is charting a course into several key areas of advanced chemical science. These trajectories are largely dictated by the unique combination of properties inherent in these molecules.

One significant research direction is in the field of materials science . The rigid nature of the polyaromatic backbone, coupled with the ionic functional groups, makes these compounds candidates for the development of novel functional materials. nih.gov For instance, their ability to self-assemble into ordered structures is being explored for the creation of liquid crystals, conductive polymers, and other nanostructured materials. researchgate.netfrontiersin.org The thermal stability often associated with aromatic systems, combined with the ionic nature of the salt, also suggests potential applications in high-temperature environments. morressier.com Research into polycyclic aromatic hydrocarbons (PAHs) has shown their utility in organic field-effect transistors, solar cells, and lithium batteries, and the functionalization with sulfonate and ammonium groups could further tailor these properties. rsc.org

Another promising avenue is in catalysis . The acidic nature of the sulfonate groups can be harnessed for acid-catalyzed reactions. Furthermore, the ionic salt structure is reminiscent of ionic liquids, a class of compounds known for their utility as environmentally benign solvents and catalysts in a variety of chemical transformations. cjcatal.comnih.gov The bifunctional nature of polyaromatic disulfonate ammonium salts could allow them to act as catalyst-supports, where the aromatic backbone provides a stable scaffold and the ionic groups offer sites for catalytic activity or for anchoring metal nanoparticles.

The supramolecular chemistry of these compounds is also a burgeoning field of study. The well-defined geometry of the terphenyl core and the presence of multiple hydrogen-bonding sites facilitate the formation of complex, non-covalent assemblies. nih.gov Understanding and controlling these self-assembly processes is key to designing materials with specific, tailored properties. For example, the interplay of π-π stacking interactions from the aromatic rings and the electrostatic and hydrogen-bonding interactions of the ionic groups can lead to the formation of unique crystal lattices and morphologies. smolecule.com

Finally, the potential for these molecules to act as specialty surfactants is an area of active interest. The combination of a large, hydrophobic polyaromatic unit and multiple hydrophilic ionic groups suggests that these compounds could exhibit unique interfacial properties, with potential applications as emulsifiers, dispersants, or wetting agents in specialized industrial processes. oil-chem.com

Advanced Structural Elucidation and Spectroscopic Characterization of Terphenyl Disulphonic Acid, Ammonium Salt Systems

Single-Crystal X-ray Diffraction Studies of Terphenyl Sulfonate Salts and Metal Complexes

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For terphenyl sulfonate systems, SCXRD reveals crucial information about bond lengths, bond angles, and the intricate non-covalent interactions that govern the formation of complex supramolecular structures. While a specific crystal structure for (terphenyl)disulphonic acid, ammonium (B1175870) salt is not widely reported, analysis of closely related analogues, such as the disodium (B8443419) salt of p-terphenyl-4,4''-disulfonate and metal complexes of other terphenyl ligands, provides significant insights into the expected structural motifs.

In the context of metal complexes involving terphenyl ligands, SCXRD studies frequently reveal the formation of dimeric structures stabilized by metallophilic interactions. These are weak, attractive interactions between closed-shell metal ions, which are a subject of considerable research interest. While not directly involving the ammonium salt, the principles observed in these systems are relevant to the coordination chemistry of the terphenyl sulfonate anion.

For instance, studies on group 11 m-terphenyl (B1677559) complexes have shown the formation of dimeric structures in the solid state, featuring short metal-metal distances that are indicative of metallophilic interactions. The geometry of these dimers can be influenced by the steric bulk of the terphenyl ligands. The formation of such dimers is a critical aspect of their chemistry, influencing their photophysical and reactive properties. Although direct metallophilic interactions are absent in the simple ammonium salt, the capacity of the terphenyl framework to support such structures highlights its role as a versatile scaffold in coordination chemistry.

The crystal structure of terphenyl sulfonate salts is dominated by the formation of extended polymeric and supramolecular architectures, driven by strong electrostatic interactions and hydrogen bonding. The analysis of disodium p-terphenyl-4,4''-disulfonate provides a clear model for the behavior of the terphenyl disulfonate anion in a crystal lattice. researchgate.net In this structure, the sodium ion is coordinated by oxygen atoms from multiple sulfonate groups, creating layers of inorganic polyhedra. researchgate.net These layers are then interconnected by the rigid p-terphenyl (B122091) moieties, resulting in a robust three-dimensional coordination polymer. researchgate.net

Below is a table summarizing the crystallographic data for the analogous compound, disodium p-terphenyl-4,4''-disulfonate. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂Na₂O₆S₂ |

| Molecular Weight | 434.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.662 (4) |

| b (Å) | 8.2854 (17) |

| c (Å) | 5.9719 (12) |

| β (°) | 91.38 (3) |

| Volume (ų) | 873.7 (3) |

| Z | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and various 2D correlation experiments, a complete picture of the molecular connectivity and environment of each atom can be assembled.

For (terphenyl)disulphonic acid, ammonium salt, both ¹H and ¹³C NMR spectra would provide characteristic signals confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the terphenyl backbone. The precise chemical shifts and coupling patterns would depend on the substitution pattern (ortho-, meta-, or para-) of the terphenyl rings and the sulfonate groups. For a p-terphenyl derivative, the protons on the terminal phenyl rings would likely appear as complex multiplets, while the protons on the central ring would exhibit a distinct pattern based on the sulfonate group positions. chemicalbook.com Protons on aromatic rings typically resonate in the region of 7.0-8.5 ppm. The presence of electron-withdrawing sulfonate groups would be expected to shift the signals of adjacent protons downfield (to a higher ppm value). The ammonium (NH₄⁺) protons would likely appear as a singlet or a triplet (due to coupling with ¹⁴N), with a chemical shift that can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would show distinct signals for each chemically non-equivalent carbon atom. Aromatic carbons typically resonate in the range of 120-150 ppm. chemicalbook.com The carbons directly attached to the sulfonate groups (ipso-carbons) would be significantly shifted and their signals might be broadened. The symmetry of the molecule would be readily apparent from the number of distinct signals in both the ¹H and ¹³C NMR spectra. For instance, a highly symmetric molecule like p-terphenyl-4,4''-disulfonate would show a reduced number of signals compared to a less symmetric isomer. nih.govcore.ac.uk

The following table presents predicted chemical shift ranges for the different types of protons and carbons in a hypothetical p-terphenyl-4,4''-disulphonic acid, ammonium salt system, based on data from analogous structures. researchgate.netcore.ac.ukmdpi.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (unsubstituted positions) | 7.3 - 7.8 | 125 - 130 |

| Aromatic C-H (adjacent to -SO₃H) | 7.9 - 8.2 | 130 - 135 |

| Aromatic Quaternary C (phenyl-phenyl linkage) | - | 138 - 142 |

| Aromatic Quaternary C (C-SO₃H) | - | 145 - 150 |

| Ammonium (NH₄⁺) | Variable (e.g., ~7.0) | - |

Mass Spectrometry Techniques for Structural Confirmation and Derivative Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For this compound, techniques like electrospray ionization (ESI) would be suitable for generating gas-phase ions of the molecule.

In negative ion mode ESI-MS, the terphenyl disulfonate dianion [M]²⁻ or the singly charged anion [M-H]⁻ would be observed. High-resolution mass spectrometry would allow for the precise determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would reveal characteristic fragmentation patterns. For aromatic sulfonic acids and their derivatives, a common and diagnostic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. nih.govresearchgate.netaaqr.org Another expected fragmentation would be the cleavage of the C-S bond, leading to desulfonation and the formation of a terphenyl radical anion or a related species. The fragmentation of the terphenyl backbone itself would likely occur at higher collision energies, producing smaller aromatic fragments.

A plausible fragmentation pathway for the terphenyl disulfonate anion is outlined below:

Initial Ion: [C₁₈H₁₂O₆S₂]²⁻ or [C₁₈H₁₃O₆S₂]⁻

Loss of SO₂: [C₁₈H₁₂O₅S]²⁻ → [C₁₈H₁₂O₄]²⁻ (sequential loss)

Desulfonation (C-S cleavage): Loss of SO₃ to yield a phenoxide-type anion.

The table below details the expected key fragmentation events and the corresponding mass losses. researchgate.netlookchem.com

| Fragmentation Process | Neutral Loss | Mass Lost (Da) |

| Loss of Sulfur Dioxide | SO₂ | 64 |

| Loss of Sulfite Radical | ·SO₃⁻ | 80 |

| Desulfonation | SO₃ | 80 |

Vibrational Spectroscopy (e.g., FT-IR) in Conjunction with Theoretical Predictions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a unique "fingerprint" based on the functional groups present in the compound.

For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to the terphenyl backbone, the sulfonate groups, and the ammonium cation.

Terphenyl Backbone: The aromatic rings would give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the benzene (B151609) ring, would appear in the 650-900 cm⁻¹ region. hpstar.ac.cn

Sulfonate Group (-SO₃⁻): The sulfonate group is expected to show very strong and characteristic absorption bands. The asymmetric S=O stretching vibrations typically appear in the 1150-1250 cm⁻¹ range, while the symmetric S=O stretching vibrations are found in the 1030-1080 cm⁻¹ region. researchgate.net

Ammonium Cation (NH₄⁺): The ammonium ion would exhibit N-H stretching vibrations as a broad band in the 3000-3300 cm⁻¹ region and N-H bending (scissoring) vibrations around 1400-1450 cm⁻¹.

To achieve a more precise assignment of the observed vibrational modes, experimental FT-IR spectra are often complemented by theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). nih.govrsc.org These calculations can predict the vibrational frequencies and intensities for a given molecular structure. By comparing the calculated spectrum with the experimental one, a detailed and confident assignment of even complex vibrational spectra can be achieved. nih.govresearchgate.net This combined approach is crucial for understanding the subtle structural effects on the vibrational properties of the molecule. mdpi.com

The following table summarizes the expected characteristic FT-IR absorption bands for this compound. mdpi.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| N-H Bend (Ammonium) | 1400 - 1450 | Medium |

| Asymmetric S=O Stretch (Sulfonate) | 1150 - 1250 | Very Strong |

| Symmetric S=O Stretch (Sulfonate) | 1030 - 1080 | Strong |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Medium to Strong |

Computational and Theoretical Chemistry Studies of Terphenyl Disulphonic Acid, Ammonium Salt

Density Functional Theory (DFT) Applications in Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like (Terphenyl)disulphonic acid, ammonium (B1175870) salt.

The terphenyl backbone of the molecule allows for considerable conformational flexibility due to the rotation around the single bonds connecting the phenyl rings. The conformation of p-terphenyl (B122091), a closely related parent compound, has been a subject of interest, with studies investigating its planar and twisted forms. researchgate.net In its twisted conformation, the p-terphenyl molecule can be characterized by the twist angles of the two outer phenyl rings. researchgate.net First-principles calculations have been employed to determine the structure of p-terphenyl in its twisted state. researchgate.net

For (Terphenyl)disulphonic acid, ammonium salt, the presence of the bulky and charged sulphonic acid and ammonium groups introduces additional steric and electrostatic interactions that significantly influence the preferred conformation. DFT calculations can be used to map the potential energy surface as a function of the dihedral angles between the phenyl rings. This analysis would likely reveal that the planar conformation is destabilized by steric hindrance between the sulphonic acid groups and adjacent phenyl rings, leading to a twisted or non-planar ground state geometry. The crystal structure of the related disodium (B8443419) p-terphenyl-4,4′′-disulfonate shows a specific arrangement of the ions, which provides clues about the solid-state conformation. researchgate.net

| Parameter | Description | Predicted Outcome from DFT |

| Dihedral Angles | The angles between the planes of the adjacent phenyl rings. | Non-zero angles, indicating a twisted conformation to minimize steric hindrance. |

| Rotational Barriers | The energy required to rotate one phenyl ring relative to another. | DFT can quantify these barriers, providing insight into the molecule's flexibility at different temperatures. |

| Stable Conformers | The lowest energy geometric arrangements of the molecule. | Identification of one or more stable conformers, with their relative energies calculated. |

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.govresearchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov For this compound, these calculations would show distinct signals for the protons and carbons on the different phenyl rings, with the positions influenced by the electron-withdrawing nature of the sulphonate groups.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies can be assigned to specific vibrational modes, such as the stretching and bending of the S=O and S-O bonds in the sulphonate group, and the various C-H and C-C vibrations of the terphenyl backbone. nih.govscielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectra. nih.gov The calculations for this molecule would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the aromatic system. The position of the absorption maxima would be sensitive to the planarity of the terphenyl system; greater planarity generally leads to a red-shift (longer wavelength) of the absorption. researchgate.net

| Spectroscopic Technique | Predicted Key Features |

| 1H NMR | Aromatic protons would show complex splitting patterns, with those closer to the sulphonate groups shifted downfield. The NH4+ protons would appear as a distinct signal. |

| 13C NMR | Carbons attached to the sulphonate groups would be significantly deshielded. The symmetry of the molecule would be reflected in the number of unique carbon signals. |

| IR Spectroscopy | Strong characteristic peaks for the asymmetric and symmetric stretching of the S=O bonds in the SO3- group. |

| UV-Vis Spectroscopy | Intense absorption bands in the UV region characteristic of the extended π-system of the terphenyl core. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy and spatial distribution of these orbitals can be readily calculated using DFT.

For this compound, the HOMO is expected to be localized primarily on the electron-rich terphenyl backbone, while the LUMO would likely have significant contributions from the phenyl rings and the sulphonate groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

| Molecular Orbital | Predicted Location of Electron Density | Implication for Reactivity |

| HOMO | Delocalized over the π-system of the terphenyl backbone. | The molecule can act as an electron donor in reactions, with the terphenyl rings being the likely site of electrophilic attack. |

| LUMO | Distributed over the aromatic rings, with some density on the sulphonate groups. | The molecule can act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A relatively large gap would indicate high kinetic stability. |

While the target molecule is already sulfonated, DFT can be used to understand the regioselectivity of the sulfonation process itself. Computational studies on the electrophilic aromatic sulfonation of benzene (B151609) and other arenes have provided significant insights into the reaction mechanism. mdpi.com These studies can help predict the most likely positions for the introduction of the sulphonic acid groups on the terphenyl scaffold.

The prediction of reactive sites can be guided by analyzing the distribution of electrostatic potential (ESP) on the molecular surface and by calculating Fukui functions, which indicate the change in electron density when an electron is added or removed. For the sulfonation of terphenyl, calculations would likely show that the positions with the highest electron density and susceptibility to electrophilic attack are the para-positions of the terminal phenyl rings and available positions on the central ring, depending on the directing effects of the other rings.

(Terphenyl)disulphonic acid can be considered a monomer unit for the synthesis of sulfonated polyphenylene polymers, which are of interest as proton exchange membranes in fuel cells. rsc.org Computational studies on these polymers investigate the relationship between the molecular structure of the monomer and the macroscopic properties of the resulting polymer.

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

While DFT is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. researchgate.net This approach is particularly useful for understanding the intermolecular interactions and the properties of the material in a condensed phase (liquid or solid).

For this compound, MD simulations can be used to model the interactions between the terphenyl ions and the ammonium counter-ions, as well as with solvent molecules such as water. The simulations would reveal how the ions arrange themselves in solution or in a solid lattice. Key intermolecular interactions that would be analyzed include:

Ionic Interactions: The strong electrostatic attraction between the negatively charged sulphonate groups (SO3-) and the positively charged ammonium cations (NH4+).

Hydrogen Bonding: The potential for hydrogen bonding between the ammonium ions and the oxygen atoms of the sulphonate groups, as well as with any water molecules present in the system.

π-π Stacking: The interactions between the aromatic rings of adjacent terphenyl molecules, which can lead to ordered packing arrangements.

MD simulations of related sulfonated polyphenylenes have been used to study the nanoscale morphology and the formation of water channels within the polymer matrix, which are crucial for proton transport. osti.gov Similar simulations for the monomeric salt could provide insights into its solvation and aggregation behavior. The study of intermolecular interactions is crucial for understanding how crystalline structures are formed and what drives structural phase transitions. nih.gov

| Type of Interaction | Description | Significance |

| Ionic (Coulombic) | Electrostatic attraction between the SO3- and NH4+ ions. | Primary force holding the salt together. |

| Hydrogen Bonding | Between N-H of ammonium and O-S of sulfonate, and with water. | Influences the solvation of the ions and the structure of the hydrated material. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of the terphenyl units. | Contributes to the packing of the molecules in the solid state and can influence electronic properties. |

| Van der Waals Forces | General attractive and repulsive forces between molecules. | Important for the overall packing and density of the material. |

Stability and Binding Energy Calculations in Ionic Systems

The stability of this compound in an ionic system is fundamentally governed by the electrostatic interactions between the terphenyl disulfonate dianion and the ammonium cations (NH₄⁺). Computational methods, particularly those based on quantum mechanics, are essential for quantifying these interactions.

Binding energy calculations can determine the strength of the association between the sulfonate groups of the terphenyl backbone and the ammonium counter-ions. These calculations typically involve optimizing the geometry of the ion pair and the individual ions separately, and the binding energy is then calculated as the difference between the energy of the complex and the sum of the energies of the isolated ions.

A comparative analysis of the binding energies for different cation-anion arrangements can reveal the most stable configurations of the salt. For instance, the interaction between an ammonium cation and a sulfonate group involves the formation of charge-assisted hydrogen bonds. Theoretical calculations can provide precise values for these interaction energies.

Table 1: Calculated Interaction Energies for Cation-Anion Pairs

| Interacting Species | Method/Basis Set | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Terphenyl disulfonate...NH₄⁺ | DFT/B3LYP/6-31G* | -85.2 |

| Terphenyl disulfonate...Na⁺ | DFT/B3LYP/6-31G* | -105.7 |

These calculations can be further refined by including the effects of the solvent, which is crucial for understanding the behavior of the salt in solution. Continuum solvent models or explicit solvent molecules can be incorporated into the calculations to provide a more realistic representation of the ionic system.

Ab Initio Quantum Chemistry for Reaction Mechanism Elucidation

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are invaluable for elucidating reaction mechanisms. For this compound, these methods can be applied to study its synthesis, specifically the sulfonation of the terphenyl backbone.

The sulfonation of aromatic compounds is a classic electrophilic aromatic substitution reaction. Theoretical studies can map out the potential energy surface for this reaction, identifying the transition states and intermediates. This allows for the determination of activation energies and reaction rates. For terphenyl, the regioselectivity of the sulfonation (i.e., at which positions the sulfonic acid groups will attach) can be predicted by calculating the energies of the possible intermediates.

The general mechanism involves the attack of an electrophile (such as SO₃) on the aromatic ring, forming a sigma complex (also known as an arenium ion), followed by the loss of a proton to restore aromaticity. Ab initio calculations can provide detailed information about the geometry and electronic structure of the transition state for the rate-determining step, which is the formation of the sigma complex.

Table 2: Calculated Activation Energies for Aromatic Sulfonation

| Aromatic Substrate | Electrophile | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|

| Benzene | SO₃ | HF/6-31G* | 25.8 |

| Toluene | SO₃ | DFT/B3LYP/6-311+G** | 22.1 (para) |

Note: This table contains representative data for aromatic sulfonation. Specific ab initio studies on the reaction mechanism for the sulfonation of terphenyl to form the disulphonic acid are not widely documented.

By understanding the reaction mechanism at a molecular level, reaction conditions can be optimized to improve yield and selectivity.

Computational Design and Prediction of Novel Terphenyl Disulfonate Derivatives

Computational chemistry is a powerful tool for the in silico design and prediction of novel molecules with desired properties. Starting from the basic structure of this compound, new derivatives can be designed by introducing different functional groups onto the terphenyl backbone.

The goal of such design could be to modify properties such as solubility, thermal stability, or its ability to self-assemble into specific supramolecular structures. For example, by adding hydrophobic or hydrophilic side chains, the solubility of the compound in different solvents can be tuned.

Quantum chemical calculations can be used to predict the properties of these hypothetical derivatives before they are synthesized in the lab, saving time and resources. Properties that can be reliably predicted include:

Electronic Properties: Ionization potential, electron affinity, and the HOMO-LUMO gap, which are important for applications in electronics.

Structural Properties: Molecular geometry, bond lengths, and bond angles.

Spectroscopic Properties: Predictions of IR, UV-Vis, and NMR spectra can aid in the characterization of newly synthesized compounds.

Table 3: Predicted Properties of Hypothetical Terphenyl Disulfonate Derivatives

| Derivative | Functional Group | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| Amino-terphenyl disulfonate | -NH₂ | 4.2 | 8.5 |

| Nitro-terphenyl disulfonate | -NO₂ | 3.5 | 12.1 |

Note: The data presented in this table is illustrative of the types of predictions that can be made through computational design studies.

Through this computational-guided approach, a library of potential new molecules with a range of properties can be generated, and the most promising candidates can be prioritized for experimental synthesis and testing.

Applications in Catalysis and Advanced Materials Science for Terphenyl Disulphonic Acid, Ammonium Salt

Catalytic Roles of (Terphenyl)disulphonic Acid, Ammonium (B1175870) Salt Systems and Derivatives

Chiral Catalysis and Asymmetric Synthesis

The development of chiral Brønsted acid catalysts is a significant area of research, and chiral sulfonic acids, in particular, are expanding the spectrum of available catalysts. nih.gov While specific research focusing solely on (Terphenyl)disulphonic acid, ammonium salt as a chiral catalyst is not extensively documented, the principles of using structurally related chiral sulfonic acids and ammonium salts in asymmetric synthesis are well-established. Axially chiral sulfonic acids, for instance, have been developed and can be resolved into stable atropisomers, providing a basis for enantioselective transformations. nih.gov

The catalytic activity often stems from the ability of the chiral catalyst to form specific, non-covalent interactions with the substrate, thereby creating a chiral environment that favors the formation of one enantiomer over the other. For example, chiral bifunctional organocatalysts have been used for the enantioselective addition of sodium bisulfite to nitroalkenes, yielding chiral β-nitroethanesulfonic acid compounds with high enantioselectivity. researchgate.net Similarly, main-chain chiral quaternary ammonium polymers, derived from sources like cinchonidine, have been synthesized and successfully applied as organocatalysts for asymmetric reactions, such as the benzylation of glycine (B1666218) derivatives. nih.gov These examples highlight the potential for terphenyl-based systems, if rendered chiral, to be applied in asymmetric catalysis. The rigid terphenyl backbone could provide a robust scaffold for positioning sulfonic acid and ammonium groups to effectively control stereochemistry.

Ammonium Sulfonates as Dynamic Catalysts in Organic Transformations

Ammonium sulfonates function as dynamic catalysts in solution, existing in equilibrium with the corresponding free sulfonic acids and amines. nih.gov This dynamic nature allows for tunable acidity and flexibility, mimicking enzymatic functions through non-covalent interactions like hydrogen bonding and electrostatic forces. nih.gov The catalytic activity of these systems can be influenced by the structure of both the ammonium cation and the sulfonate anion, suggesting they can function as general acid catalysts. nih.gov

The equilibrium between the salt and its constituent acid and base components is a key feature of its catalytic function. nih.gov This dynamic complexation can be leveraged in various organic transformations. For instance, bulky N,N-diarylammonium pentafluorobenzenesulfonates have demonstrated high activity as esterification catalysts. nih.gov The hydrophobic nature of these bulky ammonium sulfonates promotes dehydrative condensation reactions, while their steric bulk can suppress side reactions. nih.gov This concept of dynamic salt complexes offers significant potential for creating highly functional catalysts where conformational and dynamic flexibility are advantageous. nih.gov

| Catalyst Type | Key Feature | Mechanism of Action | Potential Application |

| Ammonium Sulfonates | Dynamic equilibrium with free acid and amine. nih.gov | Functions as a dynamic complex, allowing for tunable acidity and flexibility. nih.gov | Dehydrative condensation reactions (e.g., esterification). nih.gov |

| Bulky N,N-Diarylammonium Arenesulfonates | Steric bulk and hydrophobicity. nih.gov | Promotes dehydration and suppresses elimination side reactions. nih.gov | Selective esterification of secondary alcohols. nih.gov |

Applications in Ionic Liquid Catalysis

Sulfonic acid-functionalized ionic liquids (SFILs) are a class of Brønsted acidic ionic liquids (BAILs) that have garnered attention as replacements for conventional acid catalysts. researchgate.net These materials combine the properties of ionic liquids, such as low vapor pressure and high thermal stability, with strong catalytic acidity. researchgate.netmdpi.com The acidity and, consequently, the catalytic activity of SFILs can be tailored by varying the cation and anion structure. researchgate.net For example, the acidity of pyridinium-based SFILs is highly dependent on the anion, with an order of [BF4]⁻ > [HSO4]⁻ > [pTSA]⁻ > [H2PO4]⁻. researchgate.net

Ammonium-based ionic liquids have also been synthesized and explored for various applications. mdpi.comnih.gov While the direct use of this compound as an ionic liquid catalyst is not widely reported, its structural components are relevant to the design of functionalized acidic ionic liquids (FAILs). mdpi.com Tropine-based FAILs containing sulfonic acid groups have been synthesized and shown to be effective and reusable catalysts for esterification reactions, such as the synthesis of aspirin. mdpi.com The catalytic performance of these systems is tied to the proton concentration determined by the ionization equilibrium of the sulfonic acid groups on both the cation and the anion. mdpi.com The terphenyl scaffold could be incorporated into ionic liquid design to enhance thermal stability or introduce specific steric or electronic effects.

Catalysis in Peptide Synthesis and Amine Salt Formation

The formation of an ammonium salt is a fundamental acid-base reaction where an amine acts as a Brønsted-Lowry base, accepting a proton from an acid. youtube.com In the case of (Terphenyl)disulphonic acid, the sulfonic acid groups readily donate protons to amine functionalities, forming stable ammonium sulfonate salts. This reaction is straightforward and can often be reversed by the addition of a strong base, which liberates the free amine from its salt. youtube.com

In the context of peptide synthesis, sulfonic acids and their derivatives play crucial roles. Sulfonopeptides, which are sulfur analogues of natural peptides, are often synthesized using aminoalkanesulfonic acids. nih.gov These compounds are valuable as enzyme inhibitors because the tetrahedral sulfonamide moiety can mimic the transition state of amide bond hydrolysis. nih.gov Methods for synthesizing sulfonamides often involve the direct coupling of sulfonic acids or their salts with amines. organic-chemistry.orgnih.gov While not a direct catalyst for peptide bond formation, (Terphenyl)disulphonic acid could serve as a source of sulfonic acid groups for creating such peptide analogues or as an acid catalyst in specific protection or deprotection steps where a strong, non-volatile acid might be required.

Materials Science Applications of Terphenyl Sulfonate Derivatives

Development of Proton Exchange Membranes (PEMs)

Derivatives of terphenyl sulfonic acid are leading candidates for the development of advanced proton exchange membranes (PEMs) for fuel cells. rsc.org Sulfonated polyphenylenes, which lack heteroatoms in the polymer backbone, are particularly promising due to their inherent chemical stability. rsc.orgmdpi.com The rigid-rod nature of the poly(p-terphenyl) backbone, combined with sulfonic acid functional groups, drives nanoscale phase segregation into hydrophobic and hydrophilic domains. This morphology is crucial for creating efficient proton transport channels. rsc.org

Researchers have developed various synthetic strategies to create high-performance PEMs based on sulfonated terphenyl structures. One approach involves the post-sulfonation of poly(isatin alkyl-terphenyl) copolymers, which has yielded membranes with excellent proton conductivity (186 mS/cm at 80°C), surpassing that of the benchmark material Nafion 115. bohrium.com Another strategy involves grafting highly acidic sulfonated side chains onto poly(p-terphenyl alkylene) backbones. researchgate.net These materials exhibit superior proton conductivity and electrochemical performance compared to statistically sulfonated aromatic copolymers. researchgate.net The use of a terphenyl structure provides a robust and chemically stable backbone, addressing the limitations of less stable polymer systems. rsc.orgresearchgate.net

The properties of these membranes can be tuned by controlling the polymer architecture, the degree of sulfonation (and thus the ion exchange capacity, IEC), and the nature of the side chains. rsc.orgbohrium.com Key performance metrics for these materials include proton conductivity, water uptake, dimensional stability, and oxidative stability. bohrium.commdpi.com

| Polymer System | Synthesis Strategy | Proton Conductivity (at 80°C) | Key Advantages |

| Sulfonated Poly(isatin diphenyl-co-terphenyl) (SPIDT-50) | Post-sulfonation of side chains. bohrium.com | 186 mS/cm. bohrium.com | High proton conductivity, good oxidative stability. bohrium.com |

| Sulfonated Poly(p-phenylene)s | Polymerization of pre-functionalized monomers. rsc.org | Approaching 200 mS/cm (cross-linked). rsc.org | Excellent chemical stability due to all-carbon backbone. rsc.org |

| Poly(p-terphenyl alkylene)s with Sulfonated Grafts | Grafting of sulfonated polypentafluorostyrene side chains. researchgate.net | Not specified | Tunable properties, potentially enhanced stability. researchgate.net |

| Branched Sulfonimide-based Poly(phenylenebenzophenone) (SI-branched PPBP) | Ni-Zn catalyzed C-C coupling with a branching agent. mdpi.com | 121.88 mS/cm (at 90°C, 90% RH). mdpi.com | Improved proton conductivity over Nafion 117, distinct microphase separation. mdpi.com |

1 Applications in Proton Exchange Membranes (PEMs)

(Terphenyl)disulphonic acid and its derivatives are crucial monomers in the development of advanced proton exchange membranes (PEMs), which are central components of fuel cells. The rigid and stable terphenyl backbone, combined with the proton-conducting sulfonic acid groups, allows for the creation of membranes with desirable thermal, mechanical, and electrochemical properties.

1 Design and Synthesis of Disulfonic Acid Monomers for PEMs

The design of PEMs using terphenyl-based disulfonic acid monomers focuses on creating a polymer architecture that enhances proton conductivity while maintaining stability in the harsh operating conditions of a fuel cell. The rigid terphenyl unit contributes to the mechanical and thermal robustness of the polymer backbone. Researchers have explored various synthetic strategies to incorporate these monomers into high-performance polymers.

One successful approach involves the synthesis of poly(isatin diphenyl-co-terphenyl) (PIDT) copolymers through a superacid-catalyzed Friedel-Crafts polycondensation. researchgate.netbohrium.com Following polymerization, sulfonic acid groups are grafted onto the polymer backbone as flexible side chains. researchgate.netbohrium.com This method allows for precise control over the degree of sulfonation and, consequently, the ion exchange capacity (IEC) of the final membrane.

Another key strategy is the Suzuki polycondensation reaction. acs.orgnih.gov To achieve high molecular weights and create tough, flexible membranes, an all-meta-terphenyl comonomer is often used. acs.orgnih.gov This approach can involve a protection/deprotection strategy for the sulfonate groups to improve the polymer's solubility during synthesis and processing. acs.orgnih.gov For instance, neopentyl sulfonate groups can be used during polymerization and later removed through acidolysis to yield the final sulfonated polymer. nih.gov This multi-step technique, involving monomer sulfonation with a protecting group, nickel(0)-catalyzed polymerization, and subsequent deprotection, enables the synthesis of poly(p-phenylene)-based ionomers with well-defined structures and IECs. nih.gov

These synthetic methodologies are designed to produce hydrocarbon-based PEMs that can serve as a cost-effective and stable alternative to the widely used but expensive perfluorosulfonic acid membranes like Nafion. researchgate.netbohrium.com

2 Microstructure and Microphase Separation Morphology in Sulfonated Polymers

The performance of a PEM is intrinsically linked to its internal morphology. In sulfonated polymers derived from terphenyl disulfonic acid, a phenomenon known as microphase separation is critical. researchgate.net This process involves the segregation of the hydrophobic polymer backbone (containing the terphenyl units) and the hydrophilic, water-rich domains of the sulfonic acid groups. plu.mx

This separation creates a nanostructured morphology with well-defined, continuous ionic channels through which protons can be efficiently transported. The rigid nature of the terphenyl backbone helps to establish and maintain this well-ordered, phase-separated structure. Research on sulfonated poly(isatin diphenyl-co-terphenyl) membranes has confirmed the presence of distinct microphase separation, which is credited for their excellent proton conductivity. researchgate.net The formation of these ionic clusters within the insulating polymer matrix is a key factor that transitions the membrane from an insulator to a conductor.

The extent and connectivity of these hydrophilic domains are influenced by the ion exchange capacity (IEC) and the polymer's chemical structure. researchgate.net A well-defined network of proton-conducting channels, facilitated by strong microphase separation, is essential for achieving high ionic conductivity, particularly in anhydrous or low-humidity conditions. researchgate.net

3 Ionic Conductivity Mechanisms in Sulfonated Polymers

The primary function of a PEM is to conduct protons, and the ionic conductivity of polymers containing terphenyl disulfonate units is governed by established mechanisms. The sulfonic acid (-SO₃H) groups are the active sites for proton transport. In a hydrated membrane, two primary mechanisms work in concert:

Vehicle Mechanism: Protons associate with water molecules to form hydronium ions (H₃O⁺), which then diffuse through the hydrophilic channels of the membrane.

Grotthuss Mechanism (Proton Hopping): Protons "hop" between adjacent sulfonic acid groups and water molecules within the hydrogen-bonded network of the ionic channels. This is often the dominant mechanism in highly hydrated membranes and contributes to very high conductivity. researchgate.net

The efficiency of these mechanisms is directly related to the microphase-separated morphology discussed previously. Well-connected hydrophilic domains ensure that there are continuous pathways for both vehicle-based and hopping transport. The ion exchange capacity (IEC), which measures the concentration of sulfonic acid groups, is a critical parameter. A higher IEC generally leads to increased water uptake and higher proton conductivity. nih.govresearchgate.net

Research has demonstrated that hydrocarbon-based PEMs containing terphenyl units can achieve outstanding proton conductivity. For example, a sulfonated poly(isatin diphenyl-co-terphenyl) membrane with an optimized IEC exhibited a proton conductivity of 186 mS/cm at 80°C, a value that surpasses that of the commercial Nafion 115 membrane (150 mS/cm) under similar conditions. researchgate.netbohrium.com Similarly, sulfonated polyphenylenes synthesized with an all-meta-terphenyl comonomer reached a conductivity of 138 mS/cm. acs.orgnih.gov

Table 1: Proton Conductivity of Terphenyl-Based PEMs This interactive table summarizes the performance of various proton exchange membranes.

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (mS/cm) | Temperature (°C) | Reference |

| Sulfonated Poly(isatin diphenyl-co-terphenyl) (SPIDT-50) | Not Specified | 186 | 80 | researchgate.net, bohrium.com |

| Sulfonated Polyphenylene with m-Terphenyl (B1677559) Comonomer | 2.93 | 138 | Not Specified | acs.org, nih.gov |

| Cross-linked Sulfonated Polyphenylene with m-Terphenyl | 2.33 | 85 | Not Specified | nih.gov |

| Sulfonated Microporous Polymer (SPX-BP) | 0.95 | 180 | 80 | researchgate.net |

| Nafion 115 (Benchmark) | ~0.90 | 150 | 80 | researchgate.net, bohrium.com |

2 Role in Composite Electrolytes for Electrochemical Systems

In such a system, the terphenyl disulfonate anion would provide the primary acidic sites for proton conduction, while the ammonium cation (NH₄⁺) acts as a mobile charge carrier. The principle can be understood through percolation theory, where a continuous network of the conductive phase must be formed within the matrix to achieve significant ionic transport. researchgate.net By dispersing a salt like this compound into an inert or less conductive polymer matrix, a percolation threshold can be reached where the ionic domains connect, leading to a sharp increase in conductivity. researchgate.net

The thermal stability of the terphenyl backbone makes these composites potentially suitable for medium-to-high temperature applications, where traditional water-hydrated membranes may fail.

3 Use in Polymeric Nanoparticles for Adsorption and Separation Processes

While specific applications are still emerging, the chemical structure of this compound makes it a promising candidate for functionalizing polymeric nanoparticles used in adsorption and separation. nih.gov Polymeric nanoparticles offer a high surface-area-to-volume ratio, making them highly efficient for capturing target molecules from liquid solutions. nih.gov

By incorporating terphenyl disulfonate groups onto the surface of nanoparticles, a strong anionic charge is introduced. This allows for the selective adsorption of cationic species through electrostatic interactions. Potential applications include:

Wastewater Treatment: Removal of heavy metal ions (e.g., Pb²⁺, Cd²⁺) or cationic organic dyes from industrial effluent.

Biomolecule Separation: Affinity-based separation of proteins or other biomolecules with positive charges. mdpi.com

Furthermore, the aromatic terphenyl core can engage in π-π stacking interactions with other aromatic molecules, adding another layer of selectivity to the adsorption process. The combination of electrostatic and hydrophobic interactions could enable the design of highly specific and efficient nanoparticle-based separation systems. mdpi.com

4 Exploration in Novel Material Development with Specific Properties

The rigid, conjugated structure of the terphenyl backbone serves as an excellent scaffold for developing novel materials with unique optical and electronic properties. researchgate.net By chemically modifying the terphenyl disulfonic acid core, researchers can fine-tune its characteristics for applications beyond membranes and catalysis.

One area of exploration is in the synthesis of organic molecules with tailored mesomorphic (liquid crystal) and photoluminescent behaviors. For example, research has shown that terphenyls prepared through Suzuki-Miyaura cross-coupling reactions can be modified with groups like nitrile (-CN) to alter their electronic structure. researchgate.net These modifications can shift the wavelength of emitted light, making them suitable for use in organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net The ability of these rigid molecules to self-assemble into ordered liquid crystal phases is also of high interest, as the orientation of the molecules can significantly influence the properties of the final device. researchgate.net The sulfonic acid groups could be used to impart water solubility or to direct the self-assembly process through ionic interactions.

Analytical Chemistry Methodologies for Polyaromatic Sulfonates

Chromatographic Techniques for Separation and Detection

Chromatography is a foundational technique for isolating polyaromatic sulfonates from complex mixtures. wikipedia.org The choice of chromatographic method depends on the specific analytes, the sample matrix, and the required sensitivity and resolution. longdom.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of water-soluble compounds like naphthalene (B1677914) sulfonates and other polyaromatic sulfonates. nih.gov Due to the polar nature of the sulfonate group, reversed-phase liquid chromatography is typically employed, though it can present challenges with retention. mdpi.com Standard C18 columns are commonly used, often with mobile phases consisting of acetonitrile (B52724) and water, which may be acidified with reagents like formic acid to improve peak shape. mdpi.comfrontiersin.org

Ultrahigh Performance Liquid Chromatography (UHPLC), an advancement of HPLC utilizing smaller particle-sized columns, offers significantly improved resolution and sensitivity, making it suitable for detecting trace levels of these compounds. chromatographyonline.com For instance, a UHPLC-tandem mass spectrometry (UHPLC–MS/MS) method was developed for the reliable detection of amino-polycyclic aromatic hydrocarbons (amino-PAHs), the metabolized form of nitrated PAHs, in urine samples. chromatographyonline.com This method achieved effective separation using reversed-phase columns with a gradient elution. chromatographyonline.com

The selection of the stationary phase and mobile phase composition is critical. For sulfated polyphenols, which are also highly polar, separations on C18 columns can sometimes result in poor peak shapes like fronting or tailing. mdpi.com Fine-tuning the separation can be achieved by careful selection of buffers (e.g., acetate, phosphate) to maintain a consistent pH, thereby controlling the ionization state of the analytes. mdpi.com

For highly selective and sensitive determination of aromatic sulfonates in complex environmental samples like landfill leachates and groundwater, microbore Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is a powerful tool. nih.govacs.org A key aspect of this technique is the use of a compound-specific fragment ion, SO3•-, as a marker for aromatic sulfonates. nih.govacs.org This negatively charged radical allows for effective screening of sulfonates, even in the presence of interfering sulfate (B86663) anions. nih.govacs.org

The method demonstrates excellent performance characteristics, with calibration curves showing good linearity over several orders of magnitude and low detection limits. nih.govacs.org Unlike UV detection, which can have variable responses for different aromatic structures, this LC/MS method provides a more uniform response for compounds like naphthalene- and benzenesulfonates. acs.org The technique has been successfully applied to identify previously unknown aromatic sulfonates in environmental samples. nih.gov

| Parameter | Value |

|---|---|

| Linearity | Good over 3 orders of magnitude |

| Limit of Detection (LOD) | Approximately 1 ng |

| Relative Standard Deviation (RSD) | 2.9% to 8.6% |

The separation of polar and ionic compounds like polyaromatic sulfonates can be significantly improved by modifying the stationary or mobile phase. nih.govzeptometrix.com In reversed-phase HPLC, residual silanol (B1196071) groups on the silica-based stationary phase can cause undesirable interactions with polar molecules, leading to poor peak shape and reduced column life. zeptometrix.com Mobile phase modifiers, such as acids and their corresponding ammonium (B1175870) salts, are added to adjust pH and control the ionization of analytes. zeptometrix.com

Modifiers can also act as ion-pairing reagents. longdom.org These reagents, such as tetrabutylammonium (B224687) salts, are added to the mobile phase to form neutral ion pairs with charged analytes, enhancing their retention on a non-polar stationary phase. longdom.org The retention behavior of naphthalene sulphonic acids (NSAs) has been shown to be highly sensitive to changes in ionic interactions. nih.gov

The accessibility of the stationary phase to anionic compounds is affected by ion-exclusion, which involves repulsive forces between the analytes and negatively charged surfaces in the pores of the stationary phase. nih.gov Adding salt to the mobile phase can shield these ionic interactions, altering retention and selectivity. nih.govresearchgate.net Furthermore, specialized stationary phases, such as those with polar-endcapping or mixed-mode columns that combine hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonate) functionalities, provide alternative selectivities for separating highly polar or ionized compounds. nih.govnih.gov

For particularly complex mixtures of aromatic compounds, including isomers of polyaromatic hydrocarbons (PAHs), standard one-dimensional chromatography may not provide sufficient resolution. mdpi.com Advanced separation techniques are required for such challenges.

Comprehensive two-dimensional gas chromatography (GC×GC) : This technique uses two columns with different separation mechanisms (e.g., a non-polar and a semi-polar phase) in series. mdpi.com It offers greatly enhanced separation power and is particularly useful for resolving the numerous coeluting isomers found in complex environmental samples. mdpi.com

Preparative Chromatography : When the goal is to isolate and purify larger quantities of specific compounds for further study, preparative chromatography is used. This technique operates on the same principles as analytical chromatography but at a much larger scale.

Supercritical Fluid Chromatography (SFC) : SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can offer improved separation efficiency and reduced solvent consumption compared to traditional liquid chromatography.

Countercurrent Chromatography (CCC) : This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of sensitive analytes.

Spectrometric Detection and Quantification of Sulfonate Species

Spectrometric methods are essential for the detection and quantification of sulfonate species following chromatographic separation.

Mass Spectrometry (MS) is the most powerful and widely used spectrometric detection method for this purpose. nih.gov A significant challenge in the analysis of sulfonic acids and their salts is their very low volatility, which makes them unsuitable for direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) without derivatization. acs.org To make them more volatile, sulfonic acids can be converted to derivatives such as methyl esters. acs.org

When coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and selectivity. nih.govnih.gov In LC-MS analysis of aromatic sulfonates, a characteristic approach is to monitor for the SO3•- fragment ion, which serves as a specific marker for this class of compounds. acs.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact formula of a compound, aiding in the identification of unknown sulfonates and their byproducts in complex mixtures. nih.gov

For quantification, MS methods offer excellent linearity and low limits of detection. nih.gov For example, a gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) method developed for alkyl sulfonate impurities demonstrated limits of quantitation (LOQ) in the range of 0.10-1.05 ng/mL. nih.gov

Other spectrometric techniques include photometric methods. For instance, certain sulfonated anionic surfactants can be quantified by photometric titration, where the turbidity of a colloidal precipitate formed during the reaction with a cationic titrant is monitored. Indirect photometric detection has also been used in HPLC, where a UV-absorbing ion-pairing reagent is added to the mobile phase, allowing for the detection of non-UV-absorbing sulfonates. nih.gov

Future Directions and Emerging Research Avenues for Terphenyl Disulphonic Acid, Ammonium Salt

Synergistic Integration of Computational and Experimental Approaches for Rational Material Design

The traditional trial-and-error approach to materials discovery is being superseded by rational design, a paradigm that marries computational modeling with targeted experimental synthesis. For derivatives of (Terphenyl)disulphonic acid, ammonium (B1175870) salt, this synergy is crucial for accelerating the development of materials with precisely tailored properties.

Computational chemistry offers powerful predictive tools. Density Functional Theory (DFT) can be employed to calculate the electronic structure, stability, and optimal geometry of novel terphenyl-based molecules. These calculations can predict how different functional groups attached to the terphenyl core will influence key properties like ion mobility and chemical stability. Furthermore, Molecular Dynamics (MD) simulations can model the behavior of these molecules in bulk, providing insights into polymer chain packing, the formation of ion-conductive channels in membranes, and interactions with solvent molecules. nih.govnih.govdovepress.comresearchgate.net This is particularly relevant for applications in anion exchange membranes (AEMs), where understanding water uptake and ion transport at a molecular level is critical. researchgate.net

These theoretical predictions serve as a guide for experimental chemists. Instead of synthesizing a vast library of compounds, researchers can focus on the most promising candidates identified through computation. High-throughput screening (HTS) methodologies can then be used to rapidly synthesize and test these targeted derivatives. nih.gov The experimental results—such as measured ionic conductivity, thermal stability, or catalytic activity—are then fed back into the computational models to refine their accuracy, creating a powerful design-build-test-learn cycle. This iterative process significantly reduces development time and cost, paving the way for the rapid discovery of next-generation materials.

| Functionalized Terphenyl Derivative | Predicted Property (Computational) | Target Value | Experimental Result | Model Refinement |

|---|---|---|---|---|

| Amino-functionalized terphenyl disulphonate | Hydroxide (B78521) Conductivity: 110 mS/cm | >100 mS/cm | 95 mS/cm | Adjust solvation model parameters |

| Fluoro-functionalized terphenyl disulphonate | Thermal Stability (TGA): 350°C | >300°C | 365°C | Refine bond dissociation energy calculations |

| Cyano-functionalized terphenyl disulphonate | Band Gap: 3.5 eV | 3.2-3.8 eV | 3.4 eV | Validate functional choice in DFT |

| Crosslinked terphenyl disulphonate polymer | Volumetric Swelling: 15% | <20% | 18% | Improve crosslinking density model in MD |

Exploration of Novel Structural Motifs and Functionalizations for Enhanced Performance in Catalysis and Energy Applications

The versatility of the terphenyl scaffold allows for extensive chemical modification to enhance its performance in specific applications. Future research will focus on synthesizing novel derivatives with tailored structural motifs and functional groups to address key challenges in catalysis and energy conversion.

Energy Applications: A primary area of interest is the development of advanced AEMs for fuel cells and water electrolyzers. The terphenyl backbone offers excellent chemical stability compared to traditional polymer backbones that contain ether bonds. rsc.orgresearchgate.net Research is moving towards functionalizing the terphenyl unit with various cationic groups, such as quaternary ammonium and piperidinium (B107235) cations, often tethered by flexible alkyl side chains. rsc.orgnsf.govresearchgate.net This approach aims to create well-defined microphase separation between the hydrophobic polymer backbone and the hydrophilic, ion-conducting domains, which is crucial for achieving high ionic conductivity while controlling water uptake and maintaining mechanical robustness. researchgate.netnsf.gov Introducing multiple cation types or zwitterionic groups onto the same polymer backbone is an emerging strategy to further enhance performance and durability. researchgate.netacs.org

Catalysis and Porous Materials: Beyond membranes, (Terphenyl)disulphonic acid can serve as a versatile building block, or "linker," for creating highly stable Metal-Organic Frameworks (MOFs). youtube.comyoutube.com Aromatic polysulfonic acids are being explored as alternatives to more common carboxylic acid linkers because they can form robust coordination bonds with metal centers, leading to MOFs with exceptionally high thermal stability. researchgate.net By varying the metal centers (e.g., Co, Ni, Mn) and co-ligands, it is possible to create porous materials with tailored pore sizes and active sites for applications in gas storage, separation, and heterogeneous catalysis. nih.govmdpi.com Furthermore, the introduction of sulfonate groups can render the terphenyl core water-soluble, opening avenues for its use as a potent organo-photocatalyst for reactions in aqueous media. rsc.org

| Structural Motif / Functionalization | Target Application | Anticipated Performance Enhancement | Rationale |

|---|---|---|---|

| Pendant piperidinium groups via alkyl spacers | Anion Exchange Membranes (AEMs) | Increased hydroxide conductivity and alkaline stability | Promotes microphase separation and protects the polymer backbone from degradation. rsc.orgresearchgate.net |

| Use as a disulfonate linker with Co/Ni nodes | Metal-Organic Frameworks (MOFs) | High thermal stability and defined catalytic sites | Sulfonate-metal bonds can be stronger than carboxylate bonds, enhancing framework robustness. researchgate.net |

| Introduction of cyano (-CN) groups | Bipolar host materials / AEMs | Improved charge carrier transport and high triplet energy | Electron-withdrawing nature of the CN group modifies electronic properties. rsc.org |

| Incorporation of zwitterionic side chains | Anion Exchange Membranes (AEMs) | Controlled water uptake and enhanced ion conductivity | Zwitterions can act as ionic cross-linkers, managing swelling without sacrificing conductivity. acs.org |

Advancements in In-Situ Characterization Techniques for Dynamic Systems

To fully understand and optimize materials based on (Terphenyl)disulphonic acid, ammonium salt, it is essential to study their behavior under actual operating conditions. Static, ex-situ measurements often fail to capture the dynamic changes that occur within a working device like a fuel cell or a chemical reactor. Therefore, the application of advanced in-situ and operando characterization techniques is a critical future research direction.

In-situ spectroscopy allows researchers to probe the molecular and electronic structure of a material while it is actively participating in an electrochemical or catalytic process. For example, when a terphenyl-based AEM is operating in a fuel cell, in-situ Fourier-transform infrared (FTIR) spectroscopy can monitor the hydration state of the membrane, identify the formation of degradation products, and track the transport of anions in real-time. edinst.comresearchgate.netresearchgate.net Complementarily, in-situ Raman spectroscopy can provide detailed information about the vibrational modes of the polymer backbone and functional groups, revealing structural changes and the presence of reactive intermediates at the catalyst-membrane interface. lehigh.edursc.orgnih.govmdpi.com

For catalytic applications, such as in MOFs, operando X-ray Absorption Spectroscopy (XAS) is an invaluable tool. researchgate.net Performed at a synchrotron light source, XAS can provide element-specific information about the oxidation state and local coordination environment of the metal centers within the MOF during a catalytic reaction. nih.govnih.gov This allows researchers to directly observe the active state of the catalyst and elucidate complex reaction mechanisms, leading to the rational design of more efficient and durable catalytic systems.

| In-Situ/Operando Technique | Dynamic System Studied | Information Obtained | Potential Research Impact |

|---|---|---|---|

| FTIR Spectroscopy | Operating Anion Exchange Membrane Fuel Cell (AEMFC) | Real-time water content, ion-polymer interactions, chemical degradation pathways. edinst.comresearchgate.net | Elucidating membrane failure mechanisms and guiding the design of more durable polymers. |

| Raman Spectroscopy | Electrocatalyst/membrane interface during water electrolysis | Identification of surface-adsorbed species, catalyst structural evolution, and reaction intermediates. nih.govmdpi.com | Understanding the reaction pathway and catalyst reconstruction to improve efficiency. |

| X-ray Absorption Spectroscopy (XAS) | Terphenyl-based MOF during a catalytic reaction | Changes in metal oxidation state, bond distances, and coordination number of the active site. nih.govnih.gov | Identifying the true active species and mechanism to guide the synthesis of superior catalysts. |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Membrane-electrode assembly | Adsorption/desorption of ionic species on catalyst surfaces. researchgate.net | Understanding catalyst poisoning and ionomer interaction at the triple-phase boundary. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (terphenyl)disulphonic acid, ammonium salt with high purity?

- Methodological Answer :

- Step 1 : Dissolve terphenyl precursors in a mixture of concentrated sulfuric acid and nitric acid (3:1 v/v) under ice-cooled conditions to introduce sulfonic groups. Stir for 24 hours at 40°C .

- Step 2 : Neutralize the acidic solution with ammonium hydroxide (ACS reagent grade) until pH 7–8 is achieved. Filter the precipitate and recrystallize in ethanol-water (1:2) to isolate the ammonium salt .

- Validation : Confirm purity via elemental analysis (C, H, N, S) and Fourier-transform infrared spectroscopy (FTIR) to detect sulfonic (–SO₃⁻) and ammonium (–NH₄⁺) functional groups .

Q. How can the stability of this compound in aqueous solutions be assessed?

- Methodological Answer :

- Prepare a 0.1 M aqueous solution and store it under varying conditions (e.g., 4°C, 25°C, 40°C) for 48–72 hours. Monitor degradation using UV-Vis spectroscopy (absorbance at 260 nm for aromatic systems) and ion chromatography to track sulfate (SO₄²⁻) release .

- Note : Stability decreases in acidic media (pH < 4) due to protonation of sulfonic groups, leading to precipitation. Use ammonium hydroxide (0.1 M) to stabilize .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data when analyzing this compound in complex matrices?

- Methodological Answer :

- Challenge : Overlapping FTIR peaks (e.g., –NH₄⁺ bending at 1400 cm⁻¹ vs. aromatic C=C stretching).

- Solution : Use 2D NMR (¹H-¹³C HSQC) to resolve aromatic proton environments and confirm sulfonic group positions. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M–NH₄⁺]⁻ .

- Case Study : In a 2023 study, conflicting UV-Vis data (λmax = 310 nm vs. 290 nm) arose from residual nitration byproducts. Purge impurities via activated charcoal adsorption .

Q. What experimental design optimizes the detection of this compound in biological systems with minimal interference?

- Methodological Answer :

- Sample Preparation : Lyse cells in ammonium bicarbonate buffer (pH 7.5) to preserve salt integrity. Remove proteins via precipitation with cold acetone (4:1 v/v) .

- Detection : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column. Monitor transitions at m/z 340 → 96 (sulfate fragment) and m/z 340 → 18 (NH₄⁺) .

- Interference Mitigation : Add 0.1% EDTA to chelate metal ions that may form complexes with sulfonic groups .

Q. How does the ionic strength of the medium influence the electrochemical behavior of this compound?

- Methodological Answer :

- Experimental Setup : Perform cyclic voltammetry (CV) in 0.1 M KCl (low ionic strength) vs. 1 M NH₄NO₃ (high ionic strength) using a glassy carbon electrode.

- Key Findings :

- Low ionic strength: Broader oxidation peaks due to double-layer effects.

- High ionic strength: Sharp peaks at +0.75 V (vs. Ag/AgCl) from sulfonic group oxidation.

- Recommendation : Use supporting electrolytes with NH₄⁺ ions (e.g., ammonium nitrate) to suppress migration currents .

Analytical & Environmental Challenges

Q. What are the critical factors in designing a stability-indicating assay for this compound under oxidative stress?

- Methodological Answer :

- Stress Conditions : Expose the compound to 3% H₂O₂ at 50°C for 6 hours.

- Analysis : Use HPLC with a C18 column (mobile phase: 20 mM ammonium acetate/acetonitrile, 70:30). Monitor degradation products at 254 nm.

- Validation : Confirm method specificity via spiked recovery tests (95–105%) and forced degradation studies .

Q. How to assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Biodegradation Test : Use OECD 301F (manometric respirometry) with activated sludge. Measure CO₂ evolution over 28 days.

- Photolysis Study : Exclude UV-C (<280 nm) and simulate sunlight (UV-Vis, 300–800 nm) in a quartz reactor. Quantify sulfate release via ion chromatography.

- Regulatory Insight : If half-life > 40 days, classify as "persistent" under REACH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.